N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring substituted with a furan-2-ylmethyl group and a naphthalen-1-yl acetamide moiety. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidone with furan-2-carbaldehyde to form the furan-2-ylmethylpiperidin-4-yl intermediate. This intermediate is then reacted with naphthalen-1-yl acetic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The naphthalene ring can be reduced to produce naphthalen-1-ylmethanol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Naphthalen-1-ylmethanol.
Substitution: Various substituted piperidines.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and naphthalene rings can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(phenyl)acetamide
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(benzyl)acetamide
Uniqueness: This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of the naphthalene moiety. These structural features contribute to its distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(15-20-7-3-6-19-5-1-2-9-22(19)20)24-16-18-10-12-25(13-11-18)17-21-8-4-14-27-21/h1-9,14,18H,10-13,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLBHYGPWUAJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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